molecular formula C6H4ClF3N2 B8440266 2-Chloroamino-5-trifluoromethylpyridine

2-Chloroamino-5-trifluoromethylpyridine

Cat. No.: B8440266
M. Wt: 196.56 g/mol
InChI Key: NXCILKVBUPHKHF-UHFFFAOYSA-N
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Description

2-Chloroamino-5-trifluoromethylpyridine is a useful research compound. Its molecular formula is C6H4ClF3N2 and its molecular weight is 196.56 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H4ClF3N2

Molecular Weight

196.56 g/mol

IUPAC Name

N-chloro-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C6H4ClF3N2/c7-12-5-2-1-4(3-11-5)6(8,9)10/h1-3H,(H,11,12)

InChI Key

NXCILKVBUPHKHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)NCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The method according to claim 1, wherein 2-amino-5-trifluoromethylpyridine is reacted with chlorine to form 2-chloroamino-5-trifluoromethylpyridine, which is then subjected to a rearrangement reaction in the presence of at least one carboxylic acid selected from the group consisting of formic acid, acetic acid and propionic acid to obtain 2-amino-3-chloro-5-trifluoromethylpyridine.
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Synthesis routes and methods II

Procedure details

Then, 16.2 g (0.1 mol) of 2-amino-5-trifluoromethylpyridine was added to the reaction product, and the mixture was heated to 20° C. and stirred at the same temperature for two hours. The reaction product was analyzed by liquid chromatography, whereby 2-chloroamino-3-chloro-5-trifluoromethylpyridine was found to have decreased to 1%, and 2-chloroamino-5-trifluoromethylpyridine was formed afresh in an amount of 31%, and 2-amino-3-chloro-5-trifluoromethylpyridine was formed in an amount of 30%. The rest was the hydrochloride of 2-amino-3-chloro-5-trimethylpyridine.
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Synthesis routes and methods III

Procedure details

The method according to claim 1, wherein 2-amino-5-trifluoromethylpyridine, 2-amino-5-nitropyridine or 2-amino-5-cyanopyridine is reacted with chlorine to form 2-chloroamino-5-trifluoromethylpyridine, 2-chloroamino-5-nitropyridine or 2-chloroamino-5-cyanopyridine, respectively, which is then subjected to a rearrangement reaction in the presence of at least one carboxylic acid selected from the group consisting of formic acid, acetic acid and propionic acid, to obtain 2-amino-3-chloro-5-trifluoromethylpyridine, 2-amino-3-chloro-5-nitropyridine or 2-amino-3-chloro-5-cyanopyridine.
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